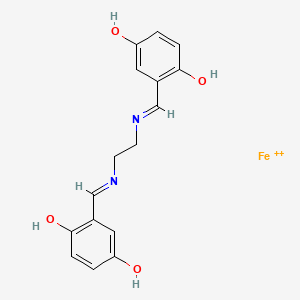
N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) is a coordination compound with the molecular formula C16H16N2O4Fe It is a complex formed by the chelation of iron(II) ions with N,N'-ethylenediamine and salicylaldehyde derivatives
Synthetic Routes and Reaction Conditions:
Chelation Method: The compound can be synthesized by reacting ethylenediamine with salicylaldehyde in the presence of iron(II) salts. The reaction is typically carried out in an aqueous or alcoholic solution under reflux conditions.
Ligand Exchange Method: Another approach involves the ligand exchange reaction where a preformed iron(II) complex is treated with salicylaldehyde derivatives to form the desired compound.
Industrial Production Methods: The industrial production of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) involves large-scale chelation reactions under controlled conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form iron(III) complexes.
Reduction: Reduction reactions can be used to revert the iron(III) complexes back to iron(II) complexes.
Substitution Reactions: Substitution reactions can occur where the ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various ligands such as ammonia (NH3) and chloride ions (Cl-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: Various substituted iron(II) complexes depending on the ligand used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a catalyst in organic synthesis reactions, including oxidation and reduction processes. Biology: It has applications in studying metalloproteins and enzymes that require iron for their activity. Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an imaging agent. Industry: It is used in material science for the development of new materials with specific magnetic properties.
Wirkmechanismus
The mechanism by which N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
N,N'-Bis(salicylidene)ethylenediamine Iron(II)
N,N'-Bis(5-methylsalicylidene)ethylenediamine Iron(II)
N,N'-Bis(5-chlorosalicylidene)ethylenediamine Iron(II)
Uniqueness: N,N'-Bis(5-hydroxysalicylidene)ethylenediamine Iron(II) is unique due to the presence of hydroxyl groups on the salicylidene ligands, which can influence its reactivity and binding properties compared to similar compounds without these groups.
Eigenschaften
IUPAC Name |
2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4.Fe/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22;/h1-4,7-10,19-22H,5-6H2;/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSJUVSXJZYUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FeN2O4+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743080 |
Source


|
| Record name | 4-hydroxy-6-[[2-[(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one;iron(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255379-99-8 |
Source


|
| Record name | 4-hydroxy-6-[[2-[(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one;iron(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














